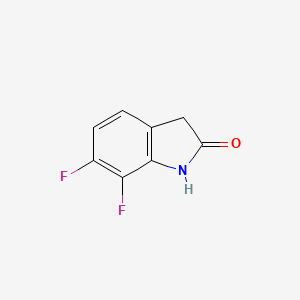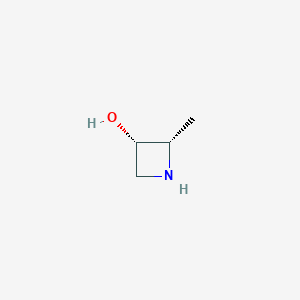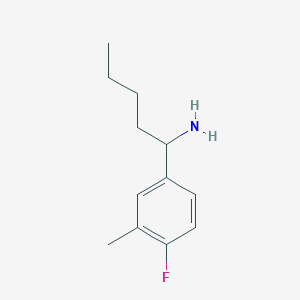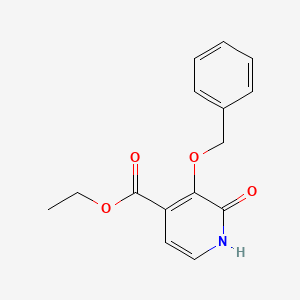
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, an oxo group, and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.
化学反应分析
Types of Reactions
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to changes in their activity. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The ethyl ester group can enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-4-carboxylate: Unique due to its specific functional groups and structure.
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar structure but with a carboxylate group at a different position.
Ethyl 3-(benzyloxy)-2-oxo-1,2-dihydropyridine-6-carboxylate: Another isomer with the carboxylate group at the 6-position.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its benzyloxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
ethyl 2-oxo-3-phenylmethoxy-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(18)12-8-9-16-14(17)13(12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
InChI 键 |
RVNQOVXBMLPHLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


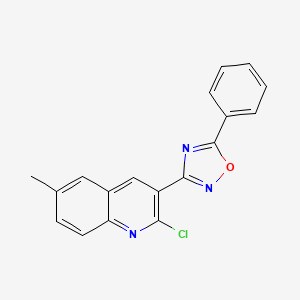
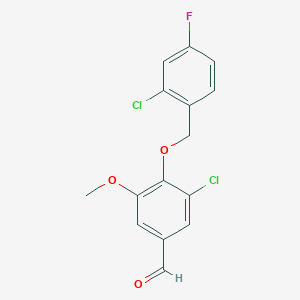

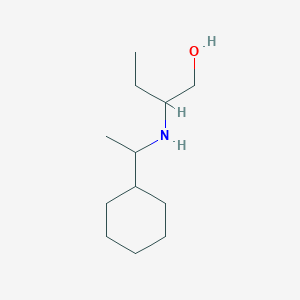
![3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12999954.png)
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B12999958.png)
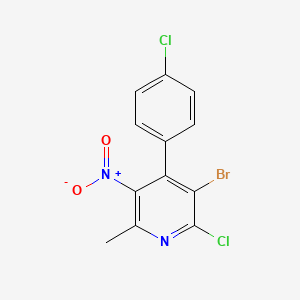
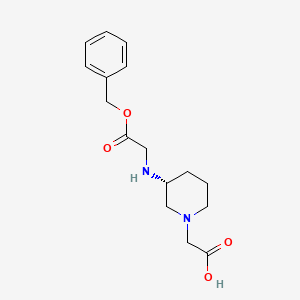
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12999987.png)
